4-(3-Aminophenyl)-2-methoxybenzoic acid
Description
4-(3-Aminophenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 3-aminophenyl substituent at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate acidity (due to the carboxylic acid group) and enhanced solubility in polar solvents compared to non-substituted benzoic acids.
Properties
IUPAC Name |
4-(3-aminophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAUAMHJXIRPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688653 | |
| Record name | 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-99-1 | |
| Record name | 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)-2-methoxybenzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves a coupling reaction with 3-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-(3-Aminophenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Analogs
Physicochemical Properties
- Solubility: The 3-aminophenyl group in the target compound enhances aqueous solubility compared to halogenated analogs (e.g., 5-fluoro-2-methoxybenzoic acid ). However, it is less lipophilic than 4-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid .
- Acidity : The carboxylic acid group (pKa ~4.2) is less acidic than nitro- or halogen-substituted analogs (e.g., 3-methoxy-2-nitrobenzoic acid, pKa ~1.8 ), but more acidic than 4-(hydroxymethyl)-2-methoxybenzoic acid due to the electron-donating NH₂ group.
- Thermal Stability: Melting points of triazine-containing analogs (e.g., 180–220°C ) exceed those of simpler benzoic acids (e.g., 4-amino-3-methoxybenzoic acid, m.p. ~150°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
